molecular formula C11H12BrN5O B12906682 Pyrimidine, 5-((5-bromo-6-methoxy-3-pyridyl)methyl)-2,4-diamino- CAS No. 65873-68-9

Pyrimidine, 5-((5-bromo-6-methoxy-3-pyridyl)methyl)-2,4-diamino-

Cat. No.: B12906682
CAS No.: 65873-68-9
M. Wt: 310.15 g/mol
InChI Key: BBOYXBOSPLEQDW-UHFFFAOYSA-N
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Description

Pyrimidine, 5-((5-bromo-6-methoxy-3-pyridyl)methyl)-2,4-diamino-: is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their role in various biological processes and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 5-((5-bromo-6-methoxy-3-pyridyl)methyl)-2,4-diamino- typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the pyridine ring.

    Methoxylation: Addition of a methoxy group to the pyridine ring.

    Pyrimidine Formation: Construction of the pyrimidine ring through cyclization reactions.

    Amination: Introduction of amino groups at specific positions on the pyrimidine ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 5-((5-bromo-6-methoxy-3-pyridyl)methyl)-2,4-diamino-: can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Pyrimidine, 5-((5-bromo-6-methoxy-3-pyridyl)methyl)-2,4-diamino-:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which Pyrimidine, 5-((5-bromo-6-methoxy-3-pyridyl)methyl)-2,4-diamino- exerts its effects would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the desired biological or chemical outcome.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine, 2,4-diamino-: A simpler analog with similar core structure.

    Pyridine, 5-bromo-6-methoxy-3-methyl-: A related compound with different functional groups.

Uniqueness

Pyrimidine, 5-((5-bromo-6-methoxy-3-pyridyl)methyl)-2,4-diamino-: is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

CAS No.

65873-68-9

Molecular Formula

C11H12BrN5O

Molecular Weight

310.15 g/mol

IUPAC Name

5-[(5-bromo-6-methoxypyridin-3-yl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C11H12BrN5O/c1-18-10-8(12)3-6(4-15-10)2-7-5-16-11(14)17-9(7)13/h3-5H,2H2,1H3,(H4,13,14,16,17)

InChI Key

BBOYXBOSPLEQDW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)CC2=CN=C(N=C2N)N)Br

Origin of Product

United States

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